molecular formula C24H19FN2O2 B11492786 2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-N-methyl-2-oxo-N-phenylacetamide

2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-N-methyl-2-oxo-N-phenylacetamide

Cat. No.: B11492786
M. Wt: 386.4 g/mol
InChI Key: CFUNDFQDTFJXJR-UHFFFAOYSA-N
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Description

2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-N-methyl-2-oxo-N-phenylacetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-N-methyl-2-oxo-N-phenylacetamide involves several steps. One common method includes the Fischer indolization reaction, where an enol intermediate is exposed to hydrochloric acid under reflux conditions in toluene to yield the desired indole derivative . Industrial production methods may involve optimizing reaction conditions to improve yield and purity, such as using different solvents, catalysts, or reaction temperatures.

Chemical Reactions Analysis

2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-N-methyl-2-oxo-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-N-methyl-2-oxo-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-N-methyl-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-N-methyl-2-oxo-N-phenylacetamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H19FN2O2

Molecular Weight

386.4 g/mol

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]indol-3-yl]-N-methyl-2-oxo-N-phenylacetamide

InChI

InChI=1S/C24H19FN2O2/c1-26(18-10-3-2-4-11-18)24(29)23(28)20-16-27(22-14-8-6-12-19(20)22)15-17-9-5-7-13-21(17)25/h2-14,16H,15H2,1H3

InChI Key

CFUNDFQDTFJXJR-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4F

Origin of Product

United States

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